molecular formula C11H10ClNO2S B2618143 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338421-26-4

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2618143
CAS No.: 338421-26-4
M. Wt: 255.72
InChI Key: LNRHKWFIHLSVER-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H10ClNO2S. It is known for its versatile applications in scientific research, particularly in drug synthesis and catalyst development. The compound features a thiomorpholine ring substituted with a chlorophenylmethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 4-chlorobenzyl chloride with thiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenylmethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of catalysts and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)methylthiomorpholine-3,5-dione
  • 4-Phenylthiomorpholine-3,5-dione
  • 4-(2-Nitrophenyl)methylthiomorpholine-3,5-dione
  • 1,1-Dioxo-4-phenylthiomorpholine-3,5-dione
  • 4-Morpholin-4-ylthiomorpholine-3,5-dione

Uniqueness

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRHKWFIHLSVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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